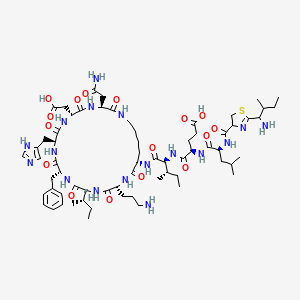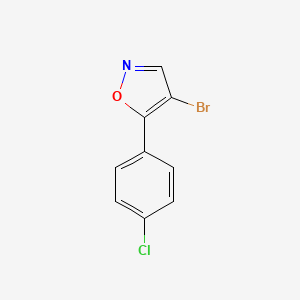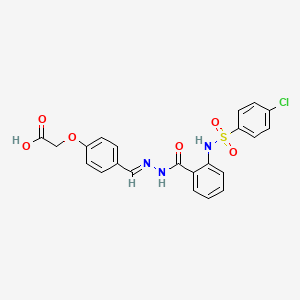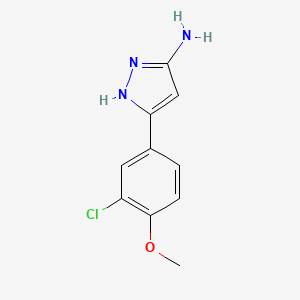
Bacitracin, United States PharmacopeiaReference Standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacitracin is a peptide antibiotic produced by Bacillus subtilis. It is primarily used to prevent wound infections and treat localized skin infections. The United States Pharmacopeia Reference Standard for Bacitracin ensures the quality, purity, and potency of this compound for pharmaceutical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacitracin is produced through a fermentation process involving Bacillus subtilis. The fermentation broth is subjected to various purification steps, including precipitation, filtration, and chromatography, to isolate the active compound .
Industrial Production Methods: In industrial settings, Bacitracin is produced in large-scale fermenters. The fermentation conditions, such as pH, temperature, and nutrient supply, are carefully controlled to optimize yield. After fermentation, the broth undergoes downstream processing to purify Bacitracin .
Chemical Reactions Analysis
Types of Reactions: Bacitracin undergoes several chemical reactions, including:
Oxidation: Bacitracin can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the peptide structure of Bacitracin.
Substitution: Bacitracin can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed: The major products formed from these reactions include modified peptides and degradation products, which can be analyzed using chromatographic techniques .
Scientific Research Applications
Bacitracin has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Utilized in topical formulations to prevent and treat skin infections. It is also used in combination with other antibiotics for broader antimicrobial coverage.
Industry: Applied in the production of veterinary medicines and as a preservative in certain products
Mechanism of Action
Bacitracin inhibits bacterial cell wall synthesis by interfering with the dephosphorylation of lipid pyrophosphate, a crucial step in the synthesis of peptidoglycan. This action prevents the formation of a functional cell wall, leading to bacterial cell death. Bacitracin primarily targets Gram-positive bacteria .
Comparison with Similar Compounds
Vancomycin: Another peptide antibiotic that inhibits cell wall synthesis but through a different mechanism.
Polymyxin B: Targets the bacterial cell membrane rather than the cell wall.
Neomycin: An aminoglycoside antibiotic that inhibits protein synthesis.
Uniqueness of Bacitracin: Bacitracin is unique in its specific inhibition of lipid pyrophosphate dephosphorylation, making it particularly effective against certain Gram-positive bacteria. Its use in combination with other antibiotics enhances its antimicrobial spectrum .
Properties
Molecular Formula |
C66H103N17O16S |
|---|---|
Molecular Weight |
1422.7 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48?,52?,53-,54-/m0/s1 |
InChI Key |
CLKOFPXJLQSYAH-RNHDWVCBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12045580.png)

![Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12045599.png)
![ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12045601.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12045602.png)

![1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12045609.png)



